molecular formula C16H19N3NaO4S+ B1665487 Ampicillin sodium CAS No. 69-52-3

Ampicillin sodium

Cat. No. B1665487
CAS RN: 69-52-3
M. Wt: 372.4 g/mol
InChI Key: KLOHDWPABZXLGI-YWUHCJSESA-M
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Description

Ampicillin sodium is a semi-synthetic derivative of penicillin, a broad-spectrum antibiotic with bactericidal activity against both penicillin-susceptible Gram-positive organisms and many common Gram-negative pathogens . It is the monosodium salt of [2S- [2α,5α,6β (S*)]]-6- [ (aminophenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylic acid . It is used in the form of injection, powder, for solution .


Molecular Structure Analysis

The molecular formula of Ampicillin sodium is C16H18N3NaO4S, and the molecular weight is 371.39 . It is a dry, white to off-white powder .


Chemical Reactions Analysis

Ampicillin sodium degrades in strong alkaline medium . The reaction rate was monitored at 265 nm . Another study investigated the degradation reaction of ampicillin with hydroxyl radical .


Physical And Chemical Properties Analysis

Ampicillin sodium is a white to off-white crystalline powder . The solution after constitution is clear and colorless . The pH range of the reconstituted solution is 8 to 10 . It is soluble in water .

Scientific Research Applications

Algal Culture and Metabolism

  • Ampicillin in Algal Purification : Ampicillin sodium salt (AMP) is used to prevent bacterial infection in algal cultures. In a study on Chlorella sorokiniana, AMP enhanced chlorophyll and fatty acid contents but inhibited growth and carotenoid production. This indicates its potential in algal purification and aseptic processing (Wang & Sheng, 2021).

Antibacterial and Antimicrobial Activity

  • Enhancing Antimicrobial Activity : Research on the sodium salt of 3α,7α-dihydroxy-12-oxo-5β-cholanate showed that when combined with ampicillin, it improved the antimicrobial effect against certain bacteria. This suggests that certain combinations can enhance the efficacy of ampicillin (Suvajdžić et al., 2018).

Environmental and Wastewater Treatment

  • Degradation in Wastewater : Studies on the degradation of ampicillin in wastewater using electrochemical processes have been conducted. These studies explore methods to remove ampicillin from wastewater, indicating its environmental impact and the need for effective degradation methods (Vidal et al., 2019).

Nanotechnology and Sensing Applications

  • Carbon Quantum Dots for Detection : Ampicillin sodium has been used to prepare fluorescent carbon quantum dots for detecting phenols in medicinal materials. This demonstrates its utility in developing sensitive and specific detection methods for environmental and pharmaceutical applications (Zhang & Zhang, 2023).

Pharmaceutical Analysis and Stability

  • Analytical Method Development : There has been development in analytical methods for the simultaneous determination of ampicillin sodium in various formulations, highlighting its importance in pharmaceutical quality control (Mai et al., 2019).

Biomedical Applications

  • Biofilm Resistance Research : Studies have investigated the effect of sodium oleate in combination with ampicillin on biofilm resistance, indicating its relevance in addressing antibiotic resistance challenges (Mohamed et al., 2019).

Safety And Hazards

Ampicillin sodium may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Ampicillin sodium is used to treat certain infections caused by bacteria such as meningitis, lung, blood, heart, urinary tract, and gastrointestinal tract infections . It is also used in some pregnant women to prevent passing an infection to the baby during birth . Future research may focus on optimizing drug exposure and enhancing the treatment of various infections .

properties

IUPAC Name

sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOHDWPABZXLGI-YWUHCJSESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69-53-4 (Parent)
Record name Ampicillin sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60988759
Record name Ampicillin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60988759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ampicillin sodium

CAS RN

69-52-3
Record name Ampicillin sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ampicillin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60988759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [2S-[2α,5α,6β(S*)]]-6-(aminophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMPICILLIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN36L5S8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,600
Citations
Y Zhang, LA Trissel - International journal of pharmaceutical compounding, 2002 - ijpc.com
… The objective of this study was to evaluate the physical and chemical stability of ampicillin sodium 1 g/100 mL, nafcillin sodium 1 g/100 mL, and oxacillin sodium 1 g/100 mL, each of …
Number of citations: 16 ijpc.com
L Xu, H Wang, Y Xiao - Spectrochimica Acta Part A: Molecular and …, 2004 - Elsevier
… the content of ampicillin sodium in injection, which is based on a replace reaction [17], ie sodium 1,2-naphthoquinone-4-sulfonic acid reacts with amino of ampicillin sodium molecule to …
Number of citations: 55 www.sciencedirect.com
G Wang, T Wu, Y Li, D Sun, Y Wang… - Journal of Chemical …, 2012 - Wiley Online Library
… BACKGROUND: The removal of antibiotic ampicillin sodium … initial concentration of ampicillin sodium were investigated to … RESULTS: With an initial ampicillin sodium concentration of …
Number of citations: 32 onlinelibrary.wiley.com
EF Raffanti Jr, JC King - American Journal of Health-System …, 1974 - academic.oup.com
The stability of sodium ampicillin was studied in a series of solutions with pH values in the range of 2.3-9.3. The buffer solutions were prepared from standard formulas and sterilized for …
Number of citations: 21 academic.oup.com
Y Xiao, HY Wang, J Han - Spectrochimica Acta Part A: Molecular and …, 2005 - Elsevier
… is 0.9995 for carvedilol and 0.9998 for ampicillin sodium, respectively. The detection limit is … −1 for ampicillin sodium. The relative standard deviations of carvidelol and ampicillin sodium …
Number of citations: 57 www.sciencedirect.com
EG Tótoli, HRN Salgado - Physical Chemistry, 2012 - Citeseer
… Abstract This paper describes the validation of an innovative analytical method for ampicillin sodium in … The validated method is able to quantify ampicillin sodium in powder for injection …
Number of citations: 41 citeseerx.ist.psu.edu
H Mahgoub, FA Aly - Journal of pharmaceutical and biomedical analysis, 1998 - Elsevier
… binary mixtures of ampicillin sodium and sulbactam sodium. … allowing the determination of ampicillin sodium from the signal … nm with negligible contribution from ampicillin sodium. Also, …
Number of citations: 80 www.sciencedirect.com
A Tolomelli, A Ricci, A Viola, M Bassan, L Ferrari… - … of Pharmaceutical and …, 2020 - Elsevier
… Ampicillin sodium 1 is the first semisynthetic broad-spectrum … Ampicillin sodium 1 is marketed worldwide as generic drug … More than two decades after ampicillin sodium 1 launch, the …
Number of citations: 2 www.sciencedirect.com
F Jeppesen, P Ilium - Acta Oto-Laryngologica, 1972 - Taylor & Francis
… after a chemically equivalent single dose of ampicillin sodium 250 mg given intramuscularly. It is … Some effect of both ampicillin sodium and pivampicillin can thus be expected in the treat…
Number of citations: 30 www.tandfonline.com
N Sawhney, M Kumar, AK Sharma… - The Journal of Chemical …, 2017 - Elsevier
… of L-histidine in aqueous ampicillin sodium (an antibacterial drug) … in ampicillin sodium L-histidine solutions. The structure making behaviour of L-histidine in aqueous ampicillin sodium …
Number of citations: 20 www.sciencedirect.com

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